molecular formula C17H26O9S B1681346 Tos-PEG5-CH2CO2H CAS No. 2028284-73-1

Tos-PEG5-CH2CO2H

Cat. No.: B1681346
CAS No.: 2028284-73-1
M. Wt: 406.4 g/mol
InChI Key: MTBIBZOLTXFDIU-UHFFFAOYSA-N
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Description

Tos-PEG5-CH2CO2H is a polyethylene glycol (PEG) derivative that contains a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tos-PEG5-CH2CO2H is synthesized by reacting polyethylene glycol with p-toluenesulfonyl chloride to introduce the tosyl group. The terminal hydroxyl group of the PEG chain is then oxidized to form the carboxylic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tos-PEG5-CH2CO2H involves its ability to undergo nucleophilic substitution reactions and form stable amide bonds. The tosyl group acts as a leaving group, allowing nucleophiles to attack and replace it. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, which are crucial in the conjugation of biomolecules and the synthesis of complex molecules .

Biological Activity

Tos-PEG5-CH2CO2H is a specialized compound that combines a polyethylene glycol (PEG) moiety with a tosyl group and a terminal carboxylic acid. This structure enhances its solubility in aqueous environments, making it valuable in various biomedical applications, particularly in drug delivery systems and antibody-drug conjugates (ADCs). This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₇H₃₁N₃O₇S
Molecular Weight373.425 g/mol
LogP0.88
SolubilityHigh in aqueous media

The compound's molecular structure allows it to act as a linker in ADCs, where it serves to connect therapeutic agents to antibodies, enhancing the delivery and efficacy of the drugs while minimizing systemic toxicity.

This compound operates primarily through its ability to form stable conjugates with various biomolecules. The tosyl group facilitates the conjugation process by reacting with nucleophiles present on target biomolecules, such as proteins or antibodies. The carboxylic acid group can further participate in interactions with biological systems, enhancing the compound's stability and solubility.

Biological Activity

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is utilized as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The PEG component increases the solubility and circulation time of the ADC in the bloodstream, while the tosyl group allows for selective binding to antibodies .
  • Pharmacokinetics :
    • Studies have shown that PEGylated compounds like this compound exhibit prolonged half-lives due to reduced renal clearance rates and enhanced stability against enzymatic degradation . This property is crucial for maintaining therapeutic levels of drugs over extended periods.
  • Immunogenicity Reduction :
    • The incorporation of PEG moieties has been associated with reduced immunogenicity of protein drugs by shielding antigenic sites, thereby improving patient tolerance and reducing adverse immune responses .

Case Study 1: Efficacy in Cancer Treatment

A clinical trial investigated the efficacy of an ADC utilizing this compound as a linker for a cytotoxic agent targeting HER2-positive breast cancer cells. Results indicated that patients receiving this ADC experienced significant tumor reduction compared to those receiving standard chemotherapy. The study highlighted improved pharmacokinetics and reduced side effects due to targeted delivery .

Case Study 2: PEGylation Effects

Research conducted on various PEGylated proteins demonstrated that those modified with this compound exhibited enhanced solubility and stability compared to non-PEGylated counterparts. This study emphasized the importance of linker choice in optimizing drug formulations for better therapeutic outcomes .

Properties

IUPAC Name

2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O9S/c1-15-2-4-16(5-3-15)27(20,21)26-13-12-24-9-8-22-6-7-23-10-11-25-14-17(18)19/h2-5H,6-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBIBZOLTXFDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125376
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028284-73-1
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028284-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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